5-Bromo-6-chloro-3-indolyl-b-D-glucuronide

Description

Contextualizing Chromogenic Substrates in Enzymatic Detection Systems

Chromogenic substrates are colorless, soluble molecules specifically designed to be acted upon by a target enzyme. dcfinechemicals.com They are composed of two main parts: a substrate moiety that is recognized and bound by the specific enzyme, and a chromophore, a chemical group that becomes colored upon cleavage from the substrate. dcfinechemicals.comdcfinechemicals.com When the target enzyme is present and active, it catalyzes the cleavage of the bond between the substrate and the chromophore. dcfinechemicals.com This enzymatic reaction releases the chromophore, which then typically undergoes a chemical transformation, such as dimerization or oxidation, to form an insoluble, distinctly colored precipitate at the site of the enzyme activity. dcfinechemicals.com

This principle allows for the direct visualization of enzymatic activity, making these substrates invaluable in a multitude of applications. dcfinechemicals.com In microbiology, they are incorporated into culture media to differentiate and identify microorganisms based on their unique enzyme profiles. dcfinechemicals.com In biotechnology and molecular biology, they are essential for techniques like ELISA, Western Blot, and immunohistochemistry, where they are used to detect the presence of specific proteins or to monitor gene expression. dcfinechemicals.com

| Enzyme | Common Chromogenic Substrate | Resulting Color |

|---|---|---|

| β-Galactosidase | X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | Blue |

| Alkaline Phosphatase (AP) | BCIP (5-bromo-4-chloro-3-indolyl phosphate) | Dark Purple/Blue (with NBT) |

| β-Glucuronidase (GUS) | X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) | Blue |

| β-Glucuronidase (GUS) | Magenta-Gluc (5-Bromo-6-chloro-3-indolyl-β-D-glucuronide) | Magenta |

Fundamental Role of β-Glucuronidase (GUS) in Biological and Biotechnological Systems

β-Glucuronidase (GUS) is a member of the glycosidase family of enzymes, which are responsible for breaking down complex carbohydrates. wikipedia.org In humans, β-glucuronidase is found in lysosomes and plays a role in the hydrolysis of β-D-glucuronic acid residues from mucopolysaccharides. wikipedia.org In the gut, it is involved in the metabolism of substances like bilirubin. wikipedia.org The enzyme is also produced by various microorganisms, including Escherichia coli, where its detection is a key indicator for monitoring food and water quality. google.combiotium.com The bacterial gene that codes for the enzyme is known as uidA. wikipedia.orgwikipedia.org

The most prominent application of β-glucuronidase is in biotechnology, where it serves as a reporter gene, particularly in plant molecular biology. wikipedia.orgwikipedia.org The uidA gene is fused to a promoter of interest and introduced into a target organism. wikipedia.org Since most plants, fungi, and bacteria lack any endogenous GUS activity, the expression of the reporter gene can be detected with high sensitivity and specificity by applying a GUS-specific chromogenic substrate. wikipedia.orgableweb.org The resulting color pattern reveals the spatial and temporal activity of the chosen gene promoter, providing critical insights into gene expression. wikipedia.orgwikipedia.org This "GUS reporter system" is considered a cornerstone technique in plant science. wikipedia.orgnih.gov

Distinctive Features of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide (Magenta-Gluc) in Enzymatic Assays

5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, also known by the trivial name Magenta-Gluc, is a specialized chromogenic substrate for the enzyme β-glucuronidase. sigmaaldrich.cominalcopharm.com Its molecular structure is designed for high specificity. Upon enzymatic cleavage by β-glucuronidase, the glucuronide moiety is removed, releasing the 5-bromo-6-chloro-3-indolyl group. This intermediate product then undergoes oxidative dimerization to form an insoluble, vibrant magenta-colored precipitate. inalcopharm.cominalcopharm.combiosynth.com This distinct color provides a clear visual signal of GUS enzyme activity. biosynth.com

Magenta-Gluc serves as an effective alternative to the more traditional substrate, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), which produces a blue precipitate. ableweb.orgsigmaaldrich.com The primary advantage of Magenta-Gluc is the unique magenta-to-red color of its product (with a maximum absorbance, λmax, around 565 nm), which can be easier to visualize against the natural pigmentation of certain biological tissues, particularly in plants. biotium.com This property makes it a valuable tool for GUS histochemical assays in microbiology for identifying GUS-positive organisms like E. coli and in plant science for analyzing gene expression. inalcopharm.combiotium.com The compound is typically supplied as a cyclohexylammonium (CHA) salt to improve its stability and solubility in assay buffers. sigmaaldrich.cominalcopharm.comscbt.com

| Property | Value |

|---|---|

| Synonyms | Magenta-Gluc, Magenta-GlcA dcfinechemicals.comsigmaaldrich.com |

| CAS Number | 144110-43-0 (for CHA salt) sigmaaldrich.cominalcopharm.com |

| Molecular Formula | C₁₄H₁₃BrClNO₇ · C₆H₁₃N (for CHA salt) sigmaaldrich.com |

| Molecular Weight | 521.79 g/mol (for CHA salt) sigmaaldrich.com |

| Appearance | White solid/powder sigmaaldrich.combiotium.com |

| Enzymatic Product | Insoluble magenta-red precipitate inalcopharm.cominalcopharm.com |

| Substrate Name | Chemical Name | Resulting Color |

|---|---|---|

| X-Gluc | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | Blue biotium.comableweb.org |

| Magenta-Gluc | 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide | Magenta/Red biotium.com |

| Rose-Gluc | 6-Chloro-3-indolyl-β-D-glucuronide | Rose/Salmon biotium.com |

Structure

3D Structure

Properties

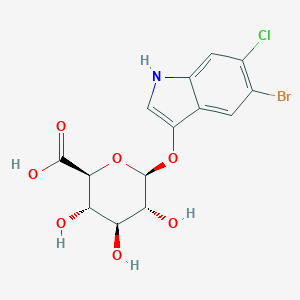

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZVSOQUFLIBJQ-BYNIDDHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370004 |

Source

|

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144110-42-9 |

Source

|

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Enzymatic Interaction and Chromogen Formation with 5 Bromo 6 Chloro 3 Indolyl β D Glucuronide

β-Glucuronidase-Mediated Hydrolysis Pathway

The initial and most critical step in the detection mechanism is the hydrolysis of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, a reaction catalyzed by the enzyme β-glucuronidase. This enzyme exhibits a high degree of specificity, targeting a particular chemical bond within the substrate molecule.

Specificity of Glycosidic Bond Cleavage

β-Glucuronidases are a class of hydrolase enzymes that specifically catalyze the cleavage of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.org The principal function of these enzymes is to break the glycosidic bond, a type of covalent bond that links a carbohydrate molecule to another group. nih.govfiveable.me In the case of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, the enzyme targets the β-glycosidic bond that connects the glucuronic acid moiety to the halogenated indolyl group. nih.govnih.gov

The catalytic mechanism involves two key glutamic acid residues within the enzyme's active site, which act as a nucleophile and an acid/base catalyst. wikipedia.orgnih.gov This enzymatic action results in the release of the glucuronic acid portion and the formation of an unstable intermediate. nih.govnih.gov The specificity of this cleavage is crucial for the substrate's function as a reporter molecule, as it ensures that the subsequent color-forming reaction only occurs in the presence of β-glucuronidase activity. scbt.com

Formation of the Indoxyl Derivative Intermediate

Upon the enzymatic cleavage of the glycosidic bond, the aglycone, 5-bromo-6-chloro-indoxyl, is released. nih.gov This indoxyl derivative is a highly reactive and unstable intermediate. mdpi.com The presence of the bromine and chlorine atoms on the indole (B1671886) ring influences the electronic properties and stability of this intermediate. scbt.com The formation of this indoxyl derivative is the essential bridge between the enzymatic hydrolysis and the subsequent chemical reaction that generates the visible chromogen. nih.gov

Subsequent Oxidative Dimerization to Magenta Indigo (B80030) Dye

Following its release, the 5-bromo-6-chloro-indoxyl intermediate undergoes a spontaneous chemical transformation in the presence of oxygen, leading to the formation of a colored, insoluble product.

Chemical Transformation and Production of the Insoluble Colored Product

The unstable 5-bromo-6-chloro-indoxyl molecules rapidly undergo oxidative dimerization. nih.govresearchgate.net In this process, two molecules of the indoxyl derivative react with each other in the presence of an oxidizing agent, typically atmospheric oxygen, to form a dimer. researchgate.netnih.gov This dimerization results in the formation of 5,5'-dibromo-6,6'-dichloro-indigo, an insoluble magenta-colored precipitate. biotium.cominalcopharm.com This colored product is what allows for the visual detection of β-glucuronidase activity. inalcopharm.com The insolubility of the resulting dye ensures that the color remains localized at the site of enzymatic activity. researchgate.net

Factors Governing Dye Precipitation and Color Intensity

Several factors can influence the precipitation of the magenta dye and the intensity of the resulting color. The rate of the enzymatic reaction, which is dependent on enzyme concentration, substrate availability, pH, and temperature, will directly affect the rate of indoxyl formation and, consequently, the rate of dye production. nih.gov The presence of sufficient oxygen is critical for the oxidative dimerization to occur efficiently. researchgate.netnih.gov The intensity of the color is proportional to the amount of precipitated dye, which in turn reflects the level of β-glucuronidase activity. researchgate.netresearchgate.net Additionally, the physical and chemical environment, such as the composition of the medium, can affect the solubility and precipitation characteristics of the dye. diva-portal.org

Spectroscopic Characterization of the Magenta Chromogen

The final magenta-colored product, 5,5'-dibromo-6,6'-dichloro-indigo, can be characterized by its spectroscopic properties. This chromogen exhibits a maximum absorbance (λmax) at approximately 565 nm. biotium.com This distinct absorbance peak in the visible spectrum is responsible for its characteristic magenta color and allows for the quantitative measurement of the dye, which can be correlated with the activity of the β-glucuronidase enzyme.

Interactive Data Table: Spectroscopic Properties

| Compound | Alias | λmax | Color of Precipitate |

|---|---|---|---|

| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide | Magenta-β-D-GlcA | 565 nm | Magenta/Red |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | X-GlcU | Not specified | Blue |

Table of Compounds | Compound Name | | | :--- | | 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide | | β-Glucuronidase | | 5-bromo-6-chloro-indoxyl | | 5,5'-dibromo-6,6'-dichloro-indigo | | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | | 6-Chloro-3-indolyl-β-D-glucuronide | | Glucuronic acid |

Methodological Frameworks for Research Applications of 5 Bromo 6 Chloro 3 Indolyl β D Glucuronide

Optimization of In Vitro Reaction Conditions for β-Glucuronidase Assays

The enzymatic hydrolysis of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is a multi-step process influenced by several environmental factors. The initial cleavage of the glycosidic bond yields an unstable indoxyl intermediate. This intermediate then undergoes oxidative dimerization to form the insoluble magenta chromogen, 5,5'-dibromo-6,6'-dichloro-indigo. Optimizing the conditions for both the enzymatic reaction and the subsequent chromogen formation is critical for assay sensitivity and reliability.

The choice of reaction buffer is fundamental as it dictates the pH, a critical parameter for β-glucuronidase activity. The optimal pH for β-glucuronidase can vary depending on its source. For instance, the enzyme from E. coli generally exhibits optimal activity in a pH range of 6.0 to 7.8. imcstips.comsigmaaldrich.com Therefore, buffers with a pKa in this range are most suitable.

Commonly used buffers for β-glucuronidase assays include potassium phosphate (B84403) and sodium acetate. imcstips.comsigmaaldrich.com The buffering capacity, or the ability to resist pH changes, is crucial, especially in complex biological samples that may have their own buffering components. A buffer concentration of 50-100 mM is typically sufficient to maintain a stable pH throughout the reaction. For assays with E. coli β-glucuronidase, a potassium phosphate buffer at a pH of 6.8 is frequently employed. sigmaaldrich.com

| Buffer System | Optimal pH Range for E. coli β-Glucuronidase | Typical Concentration | Notes |

|---|---|---|---|

| Potassium Phosphate | 6.0 - 7.5 | 50 - 100 mM | Widely used; provides good buffering capacity around neutral pH. sigmaaldrich.comsigmaaldrich.com |

| Sodium Acetate | 4.0 - 5.5 | 50 - 100 mM | More suitable for enzymes with an acidic pH optimum, such as from abalone. imcstips.com |

| Tris-HCl | 7.0 - 8.5 | 50 - 100 mM | Can be used, but may be more temperature-sensitive regarding pH. |

Temperature significantly affects the rate of the enzymatic reaction. As with most enzymes, the activity of β-glucuronidase increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. researchgate.net For many applications, particularly with β-glucuronidase from E. coli, a standard incubation temperature of 37°C is used, as this reflects physiological conditions and supports robust enzyme activity. sigmaaldrich.comnih.gov However, the optimal temperature can vary; for example, some studies have reported optimal temperatures for other β-glucuronidases to be around 40°C. researchgate.net Assays can also be effectively run at room temperature, although this will result in a lower reaction rate and may require longer incubation times. bioassaysys.comkurabiotech.com

The relationship between temperature and reaction rate is a key consideration in assay design. A 10°C rise in temperature can lead to a 50-100% increase in the activity of many enzymes, but exceeding the optimal temperature can cause a rapid decline in efficiency due to thermal denaturation.

| Temperature (°C) | Relative Reaction Rate (%) | Rationale |

|---|---|---|

| 25 | ~50% | Sub-optimal; longer incubation needed. bioassaysys.com |

| 37 | 100% | Commonly used standard; mimics physiological conditions. sigmaaldrich.comnih.gov |

| 40 | ~105% | Often near the optimal temperature for maximal activity. researchgate.net |

| 55 | ~60% | Beginning of thermal denaturation for some enzymes. researchgate.net |

The conversion of the initial colorless product of the enzymatic reaction into the final magenta precipitate is an oxidative dimerization process. This step is crucial for the development of the measurable signal. While this oxidation can occur spontaneously in the presence of atmospheric oxygen, the rate can be slow and may become the limiting factor in the assay.

To accelerate and standardize the color formation, oxidation catalysts are often included in the reaction mixture. Reagents such as potassium ferricyanide (B76249) and potassium ferrocyanide are commonly used in histochemical staining with similar indolyl substrates to facilitate the oxidative dimerization. These catalysts act as an electron sink, ensuring a rapid and complete conversion of the indoxyl intermediate to the insoluble dye. The inclusion of such catalysts can enhance the intensity of the signal and improve the temporal resolution of the assay, though their concentrations must be optimized to avoid inhibiting the enzyme.

Quantitative Spectrophotometric Assay Development and Refinement

While the magenta precipitate formed from 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is useful for qualitative visualization, it can also be adapted for quantitative analysis using spectrophotometry. This involves measuring the amount of colored product formed over time, which is directly proportional to the enzyme's activity under saturating substrate conditions.

The quantification of β-glucuronidase activity using a chromogenic substrate like Magenta-Glucuronide is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. In a continuous spectrophotometric assay, the increase in absorbance is monitored over time as the colored product is formed. nih.govresearchgate.net

The magenta chromogen produced from 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide has a maximum absorbance (λmax) at approximately 565 nm. biotium.com By setting a spectrophotometer to this wavelength, one can measure the rate of product formation. The initial velocity (V₀) of the reaction, determined from the linear portion of the absorbance-versus-time curve, is used as a measure of enzyme activity. It is essential to ensure that the substrate concentration is not limiting and that the reaction rate is proportional to the enzyme concentration. researchgate.net

To translate the measured absorbance change into a specific quantity of product formed, a standard curve is necessary. A standard curve is generated by measuring the absorbance of known concentrations of a stable, pure form of the final colored product. However, since the 5,5'-dibromo-6,6'-dichloro-indigo product is an insoluble precipitate, creating standards for a standard curve can be challenging.

An alternative and more common approach for enzyme unit determination is to use a known molar extinction coefficient (ε) for the chromogen at its λmax. An enzyme unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions. Using the Beer-Lambert law (A = εcl), the rate of reaction in terms of molarity per minute can be calculated from the rate of change in absorbance (ΔA/min):

Rate (M/min) = (ΔA/min) / (ε * l)

Where:

A is the absorbance

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

c is the concentration of the product (in M)

l is the path length of the cuvette (typically 1 cm)

Kinetic Analyses for Reaction Rate Determination

The determination of reaction rates for β-glucuronidase (GUS) activity using 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide (Magenta-Gluc) is fundamental to quantifying gene expression and understanding enzyme behavior. Kinetic analyses typically measure the rate of formation of the magenta-colored product over time, which can be monitored spectrophotometrically.

The specific structure of the chromogenic substrate, including its unique halogenation pattern, plays a crucial role in influencing the enzyme's binding affinity and the resulting reaction kinetics. scbt.com Therefore, kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) are specific to the substrate being used. Researchers must consider these factors when designing experiments to ensure accurate and reproducible quantification of GUS activity. By analyzing these kinetic parameters, researchers can gain insights into promoter strength, enzyme efficiency, and the effects of potential inhibitors or activators on the system.

| Factor | Description | Impact on Kinetics | Reference |

|---|---|---|---|

| Substrate Structure | The specific chemical structure of the glucuronide substrate, such as the halogenation of the indolyl group. | Affects enzyme binding affinity (K_m) and turnover rate (k_cat), altering the overall reaction velocity. | scbt.com |

| Enzyme Assembly | GUS is a tetrameric enzyme; its activity depends on the proper assembly of four protein subunits. | The rate of monomer-to-dimer and dimer-to-tetramer assembly can be rate-limiting, affecting the time course of the reaction. | nih.govnih.gov |

| Substrate Concentration | The concentration of the Magenta-Gluc substrate in the reaction mixture. | Follows Michaelis-Menten kinetics at lower concentrations, but can lead to substrate inhibition at higher concentrations. | engconfintl.org |

| Allosteric Interactions | Binding events at sites other than the active site that can influence the enzyme's catalytic activity. | Can cause deviations from simple Michaelis-Menten kinetics, indicating complex regulatory mechanisms. | engconfintl.org |

| pH and Temperature | The enzyme has an optimal pH range (typically 5.2 to 8.0) and is relatively stable at physiological temperatures. | Deviations from optimal conditions can significantly reduce the reaction rate. | miamioh.edu |

Histochemical Localization Techniques for Cellular and Tissue-Specific Expression

Histochemical staining with Magenta-Gluc is a powerful technique to visualize the spatial and temporal patterns of gene expression in situ. The methodology involves preparing the biological sample, incubating it with the substrate, and analyzing the resulting magenta precipitate.

Preparation and Fixation of Biological Specimens for Staining

Proper preparation of biological specimens is critical for accurate histochemical localization of GUS activity. The primary goals of this stage are to preserve the cellular and tissue architecture while maintaining sufficient enzyme activity for detection. A key step in this process is fixation. tamu.edu

Fixation serves to immobilize the GUS enzyme within the cells, preventing its diffusion, which could otherwise lead to false localization patterns. tamu.edu It also helps to maintain the structural integrity of the tissue during subsequent incubation and washing steps. However, fixation can also reduce enzyme activity, creating a trade-off that researchers must balance. tamu.edutakarabio.com The choice of fixative and the conditions of fixation depend heavily on the tissue type and its permeability. takarabio.com

Commonly used fixatives include aldehydes like formaldehyde (B43269) and glutaraldehyde. Formaldehyde is considered a gentler fixative and can be used for longer periods, whereas glutaraldehyde, while effective, is harsher and may inhibit the enzyme more significantly. miamioh.edutakarabio.com For plant tissues with waxy cuticles that are resistant to aqueous solutions, acetone (B3395972) has been used effectively as a fixative to improve the penetration of the staining reagents. nih.gov For many applications, especially in plant science, a gentle fixation in an ice-cold buffered solution for a short duration is preferred. tamu.edu It is often recommended to test fixation conditions empirically for any new experimental system to achieve optimal results. takarabio.com

| Fixative | Typical Concentration & Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Formaldehyde | 0.3% in buffer, short duration on ice. | Gentle on the enzyme, preserving higher activity levels. Good for longer fixation times. | May not provide as rigid a fixation as glutaraldehyde. | miamioh.edutamu.edutakarabio.com |

| Glutaraldehyde | ~2.5% in buffer, very short duration (minutes) on ice. | Excellent preservation of tissue morphology. | Can significantly inhibit GUS enzyme activity. Poor penetration of some tissues (e.g., leaf cuticle). | takarabio.com |

| Acetone | 90% solution, ice-cold, overnight incubation. | Highly effective for tissues with waxy cuticles (e.g., plant hypocotyls), improving reagent penetration. | Can cause tissue shrinkage or distortion if not used carefully. | nih.gov |

Incubation Protocols for Spatiotemporal Mapping of Enzyme Activity

Following preparation and fixation, the specimen is incubated in a staining solution containing 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide. The enzymatic reaction occurs in two distinct steps. First, the GUS enzyme hydrolyzes the glucuronide bond, releasing a soluble and colorless indoxyl derivative. tamu.edux-gluc.com Second, this intermediate undergoes oxidative dimerization to form the final, insoluble magenta-colored precipitate at the site of enzyme activity. x-gluc.comresearchgate.net

To facilitate the crucial second step, the incubation medium often includes an oxidation catalyst, typically a mixture of potassium ferricyanide and potassium ferrocyanide. takarabio.comx-gluc.com This ensures a rapid and localized precipitation of the dye, preventing the colorless intermediate from diffusing away from the enzyme's location. takarabio.com

Incubation is generally carried out in darkness at 37°C, with durations ranging from a few hours to overnight, depending on the level of gene expression. tamu.edux-gluc.com To enhance the penetration of the substrate into the tissue, especially for whole plant organs, vacuum infiltration is frequently employed at the beginning of the incubation period. tamu.edunih.gov The staining solution is buffered, typically with sodium phosphate or citrate (B86180) buffer, to maintain a pH conducive to enzyme activity, usually around pH 7.0. tamu.edux-gluc.comnih.gov These controlled incubation conditions are essential for accurately mapping the spatiotemporal expression of the GUS reporter gene. researchgate.net

| Component | Typical Concentration | Purpose | Reference |

|---|---|---|---|

| Sodium Phosphate Buffer (pH 7.0) | 50-100 mM | Maintains optimal pH for GUS enzyme activity. | x-gluc.comnih.govosu.edu |

| Magenta-Gluc Substrate | 1-2 mM | The chromogenic substrate hydrolyzed by GUS. | takarabio.com |

| Potassium Ferricyanide (K₃Fe(CN)₆) | 0.5-2.0 mM | Oxidation catalyst to promote dimerization of the indoxyl product. | takarabio.comnih.gov |

| Potassium Ferrocyanide (K₄Fe(CN)₆) | 0.5-2.0 mM | Oxidation catalyst to promote dimerization of the indoxyl product. | takarabio.comnih.gov |

| Triton X-100 | 0.1% | A non-ionic detergent to aid substrate penetration into tissues. | nih.govnih.gov |

| EDTA | 10 mM | A chelating agent that can help mitigate inhibition by the catalyst. | takarabio.comosu.edu |

Microscopic Analysis and Imaging of Magenta Staining Patterns

The final stage of the histochemical process is the visualization and analysis of the staining results. The enzymatic action on 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide results in a distinct magenta-colored precipitate. researchgate.netinalcopharm.com This magenta or red color can offer an advantage over the more common blue precipitate produced by X-Gluc, as it may provide better contrast against the natural pigmentation of certain tissues, particularly in plants. biotium.com

After incubation, the staining solution is removed, and the specimen is washed. For tissues containing pigments that could obscure the magenta stain, such as chlorophyll (B73375) in plant leaves, a clearing step is necessary. This is typically achieved by washing the tissue with several changes of ethanol (B145695) (e.g., 70%) until the interfering pigments are removed, thereby enhancing the visibility of the magenta product. tamu.edux-gluc.com

The cleared and stained specimens are then prepared for microscopic examination. They can be viewed directly under a dissecting or light microscope. miamioh.edu For improved optical clarity and resolution, especially for cellular-level analysis, specimens may be mounted in a clearing agent like glycerol (B35011) before imaging. tamu.edu The resulting images provide a detailed map of GUS enzyme activity, reflecting the expression pattern of the gene of interest across different cells and tissues. researchgate.net Furthermore, digital imaging techniques can be employed to quantify the intensity of the magenta staining, allowing for a semi-quantitative analysis of gene expression levels in different regions of the sample. nih.gov

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Washing | Rinse the specimen in buffer or distilled water. | To remove residual staining solution. | tamu.edu |

| Clearing (if necessary) | Incubate in 70% ethanol with several changes. | To remove chlorophyll and other pigments that may obscure the magenta stain. | tamu.edux-gluc.com |

| Mounting | Place the specimen in a drop of water or glycerol on a microscope slide. | To prepare the specimen for microscopy and improve optical quality. | tamu.edu |

| Microscopy & Imaging | Observe under a light or dissecting microscope and capture digital images. | To visualize and document the cellular and tissue-specific localization of the magenta precipitate. | miamioh.eduresearchgate.net |

Advanced Research Applications of 5 Bromo 6 Chloro 3 Indolyl β D Glucuronide

Reporter Gene Systems for Genetic Analysis and Expression Profiling

The GUS reporter system is a widely utilized tool in molecular biology, especially in plant sciences, for analyzing gene expression. inalcopharm.com The system relies on the uidA gene from Escherichia coli, which encodes the GUS enzyme. inalcopharm.com Since most plants and many other organisms lack endogenous GUS activity, it serves as an effective and reliable reporter gene. inalcopharm.comsigmaaldrich.com When a gene of interest's promoter is fused to the uidA gene, the expression pattern of that gene can be visualized through the enzymatic activity of the produced GUS protein on a chromogenic substrate like 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide. inalcopharm.com

Utilization in β-Glucuronidase (GUS) Gene Fusions for Promoter Strength Assessment

A primary application of the GUS system is the characterization and assessment of promoter strength. inalcopharm.com By creating a genetic construct where a specific promoter sequence drives the expression of the GUS gene, researchers can qualitatively and quantitatively measure the promoter's activity. inalcopharm.com Upon application of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, the intensity of the resulting magenta coloration directly correlates with the level of GUS enzyme present, which in turn reflects the strength of the promoter. inalcopharm.com Strong promoters will drive high levels of GUS expression, leading to intense color development, whereas weak promoters will result in faint coloration. inalcopharm.com This technique is invaluable for dissecting the regulatory elements within a promoter and understanding how they control gene expression under various conditions.

| Promoter Element | Relative GUS Expression (Color Intensity) | Implication |

| Core Promoter | Low | Basal level of transcription |

| Promoter + Enhancer | High | Enhancer element significantly boosts transcription |

| Promoter + Silencer | Very Low / Absent | Silencer element represses transcription |

| Inducible Promoter (with inducer) | High | Promoter is activated by a specific stimulus |

| Inducible Promoter (without inducer) | Absent | Promoter is inactive without the stimulus |

Visualization of Transgene Expression Patterns in Model Organisms

Understanding where and when a gene is expressed is crucial to elucidating its function. The GUS reporter system, with substrates such as 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, allows for the precise spatial and temporal visualization of transgene expression within tissues and whole organisms. biotium.comresearchgate.net After introducing a GUS fusion construct into a model organism (e.g., Arabidopsis thaliana), the organism can be stained with the substrate. biotium.com The resulting insoluble magenta precipitate accumulates at the site of enzyme activity, effectively painting a picture of the gene's expression pattern. biotium.com This histochemical analysis can reveal tissue-specific or developmental stage-specific expression, providing critical insights into the gene's biological role. researchgate.net For example, studies have used this method to show promoter activity in specific plant tissues like vascular bundles, guard cells, and different parts of flowers. researchgate.net

Evaluation of Gene Delivery and Transformation Efficiencies

The successful introduction of foreign DNA into an organism is a cornerstone of genetic engineering. The GUS reporter system serves as an effective tool for assessing the efficiency of gene delivery and transformation techniques. inalcopharm.com By including a GUS expression cassette in the transformation vector, researchers can quickly screen for successfully transformed cells or tissues. Following the transformation procedure, the cells are treated with 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide. Cells that have successfully integrated the transgene and are expressing the GUS gene will turn magenta, providing a direct visual count of transformation events. This allows for the rapid optimization of transformation protocols and the selection of transgenic individuals for further study. inalcopharm.com

Methodologies for Microbiological Detection and Differentiation

In microbiology, the specific detection and differentiation of microorganisms are paramount for clinical diagnostics, food safety, and environmental monitoring. Chromogenic culture media, which incorporate substrates that change color in the presence of specific microbial enzymes, have become indispensable tools. 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is utilized as such a substrate for the detection of bacteria possessing β-glucuronidase activity. inalcopharm.com

Development of Chromogenic Culture Media for Identification of Enzyme-Producing Microorganisms

5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is incorporated into culture media to create a differential plating environment. inalcopharm.com Microorganisms that produce the β-glucuronidase enzyme will hydrolyze the substrate. inalcopharm.comsmolecule.com This enzymatic cleavage releases the 5-bromo-6-chloro-indoxyl molecule, which then undergoes oxidative dimerization to form an insoluble magenta precipitate. inalcopharm.com As a result, colonies of enzyme-producing microorganisms acquire a distinct magenta color, allowing for their easy visual identification against a background of non-producing organisms. sigmaaldrich.com This method provides a clear and straightforward way to screen for specific enzymatic capabilities within a mixed microbial population.

| Feature | Description |

| Substrate | 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide |

| Target Enzyme | β-Glucuronidase (GUS) |

| Principle | Enzymatic hydrolysis of the substrate releases a chromogen. |

| Reaction | The released indoxyl derivative dimerizes and oxidizes. |

| Visual Outcome | Formation of a magenta, insoluble precipitate. |

| Application | Identification of GUS-positive microbial colonies on solid media. |

Application in Selective Detection Strategies for Specific Bacterial Species

The high specificity of the β-glucuronidase enzyme in certain bacterial species, most notably Escherichia coli, makes 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide a valuable component in selective media for its detection. inalcopharm.com Approximately 97% of E. coli strains produce β-glucuronidase, an enzyme largely absent in other coliforms. nih.gov By incorporating this chromogenic substrate into a selective agar (B569324) base that inhibits the growth of non-target organisms (e.g., Gram-positive bacteria), a highly specific medium for the identification and enumeration of E. coli can be formulated. inalcopharm.comresearchgate.net Colonies of E. coli will appear magenta, facilitating their differentiation from other bacteria that may grow on the medium. inalcopharm.com This approach is widely used in food and water quality testing to rapidly screen for fecal contamination. biotium.com

Comparative Efficacy Studies with Other Chromogenic Substrates in Microbial Diagnostics

In the field of microbial diagnostics, the selection of an appropriate chromogenic substrate is crucial for the rapid and accurate identification of microorganisms, such as Escherichia coli, which is characterized by the activity of the enzyme β-glucuronidase. 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, which forms a magenta-colored precipitate upon enzymatic cleavage, offers distinct advantages and serves as an important alternative to other substrates.

The most common substrate for this purpose is 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), which produces a blue indigo (B80030) dye. While effective, the resulting blue color can sometimes be difficult to distinguish against certain sample backgrounds, particularly in plant tissues or complex food matrices. 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide addresses this limitation by producing a vivid red-magenta precipitate (λmax 565 nm), which provides a higher contrast and is more easily detectable in various sample types. biotium.com

Fluorogenic substrates, such as 4-methylumbelliferyl-β-D-glucuronide (MUG), represent another class of compounds used for the same purpose. nih.gov While fluorogenic methods can offer higher sensitivity, they require specialized equipment, such as a UV lamp, for detection. nih.gov Chromogenic substrates like 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide allow for simple visual detection, a significant advantage in resource-limited settings. Furthermore, the precipitate formed by indolyl-based substrates is insoluble and remains localized within the bacterial colony, preventing diffusion and enabling accurate enumeration and clear differentiation of positive colonies. nih.gov

Studies comparing various commercial methods for water quality testing have shown that the choice of substrate directly impacts sensitivity and specificity for detecting target organisms like E. coli versus other total coliforms. iwaponline.com The distinct color provided by 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide contributes to the specificity of an assay by minimizing the ambiguity of results.

Table 1: Comparison of Substrates for β-Glucuronidase Detection

| Feature | 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide (Magenta-Gluc) | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | 4-methylumbelliferyl-β-D-glucuronide (MUG) |

| Detection Method | Colorimetric (Visual) | Colorimetric (Visual) | Fluorometric (Requires UV light) |

| Product Color | Magenta/Red Precipitate biotium.com | Blue/Indigo Precipitate | Fluorescent (Blue under UV) |

| Signal Localization | High (Insoluble Precipitate) | High (Insoluble Precipitate) nih.gov | Low (Product can diffuse) |

| Primary Advantage | High contrast, easy visualization against various backgrounds. biotium.com | Well-established, widely used standard. nih.gov | Potentially higher sensitivity. |

| Primary Limitation | May have different uptake/kinetics than X-Gluc. | Blue color can be masked by sample matrix. | Requires specialized equipment for detection. nih.gov |

Innovation in Biosensing Platform Development

The unique properties of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide are being harnessed to develop novel biosensing platforms. By integrating this chromogenic substrate into advanced materials, researchers are creating more sensitive, specific, and user-friendly diagnostic tools.

Hydrogels have emerged as a powerful material for biosensor development due to their high water content, biocompatibility, and porous three-dimensional structure, which can be functionalized with sensing molecules. nih.gov Research has demonstrated the successful covalent immobilization of indolyl-based sugar substrates into chitosan (B1678972) hydrogels for the detection of pathogenic bacteria. nih.gov In such a system, the hydrogel acts as a solid support that contains a high concentration of the chromogenic substrate. When a sample containing the target enzyme (e.g., β-glucuronidase from E. coli) is introduced, the enzyme diffuses into the hydrogel matrix and cleaves the substrate. This enzymatic reaction triggers the formation of the colored precipitate directly within the hydrogel, resulting in a distinct, visible color change from pale yellow to the color of the indolyl dimer. nih.gov

While specific studies may focus on the blue-producing X-Gluc, the same principle is directly applicable to 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide to create a hydrogel sensor that turns magenta in the presence of β-glucuronidase. This approach offers several advantages:

Enhanced Signal: The 3D structure of the hydrogel allows for a much higher loading of the chromogenic substrate compared to a 2D surface, leading to a more intense and easily detectable color signal. nih.gov

Analyte Concentration: The porous and absorbent nature of the hydrogel can help concentrate the target enzyme from a dilute sample, improving the detection limit.

Stability: Immobilization within the hydrogel matrix can enhance the stability of the substrate.

Nanofiber-based platforms represent another frontier in biosensor design. The extremely high surface-area-to-volume ratio of nanofibers allows for a massive increase in the amount of substrate that can be immobilized, which can significantly enhance the sensitivity and reaction speed of a sensor. Substrates like 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide could be attached to the surface of nanofibers, creating a highly reactive sensor membrane for detecting enzymes in both liquid and gaseous samples.

The development of biosensors incorporating 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is guided by several key engineering principles aimed at maximizing performance.

Enhancing Specificity: Specificity is primarily conferred by the enzyme's selective cleavage of the glucuronide bond. However, this can be enhanced at the signal-transduction level. Using a substrate that produces a unique magenta color, as 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide does, improves specificity by providing an unambiguous signal that is distinct from other potential colorimetric reactions in a complex sample. biotium.com Furthermore, integrating the substrate into a polymer matrix like a hydrogel can enhance selectivity by creating a diffusion barrier that allows small substrate and product molecules to pass while blocking larger, interfering species.

Enhancing Sensitivity: Several strategies can be employed to increase the sensitivity of the detection system:

Signal Amplification: The enzymatic reaction itself is a form of signal amplification, as one enzyme molecule can process many substrate molecules. This can be further enhanced by optimizing the reaction conditions (pH, temperature) within the biosensor matrix.

Optimizing Oxidative Dimerization: The formation of the final colored product from indolyl substrates requires an oxidative dimerization step. takarabio.com The efficiency of this step can be a rate-limiting factor. Biosensor design can incorporate oxidation catalysts, such as a ferricyanide (B76249)/ferrocyanide mixture, directly into the material matrix to accelerate color formation and intensify the signal. takarabio.com

Modulating Electronic Properties: The sensitivity and color of indolyl-based sensors are related to the internal charge transfer (ICT) state of the bis(indolyl)methene skeleton that forms after dimerization. d-nb.infobeilstein-journals.org The specific halogen substitutions (e.g., bromine at position 5, chlorine at position 6) are an engineering design choice that modulates the electronic properties of the indoxyl precursor, influencing the final color and stability of the precipitate. scbt.com This principle guides the rational design of new chromogenic substrates with tailored properties for specific applications.

Future Perspectives and Emerging Research Avenues for 5 Bromo 6 Chloro 3 Indolyl β D Glucuronide

Continuous Refinement of Assay Sensitivities and Detection Limits

A primary focus of future research is the continued improvement of assay sensitivity and the lowering of detection limits. While 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is already considered an effective alternative to other substrates like 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), subtle refinements can yield significant gains in performance. The magenta-colored precipitate formed by this substrate is reported to be easier to detect against the background of plant cells compared to the indigo (B80030) product of X-Gluc, which is an inherent improvement in sensitivity. biotium.com

Future refinements are likely to focus on several key areas:

Optimization of Assay Conditions: Research is exploring the optimization of parameters such as pH, temperature, and buffer composition to maximize enzyme turnover rates. nih.gov The stability of the GUS enzyme across a wide range of conditions is a known advantage, but fine-tuning these variables for specific applications (e.g., in different plant tissues or microbial media) can enhance signal intensity and speed of detection. nih.gov

Use of Enhancers and Inducers: The inclusion of enzymatic inducers, such as Methyl-beta-D-Glucuronide, in assay broths can accelerate the hydrolysis of the chromogenic substrate, leading to more rapid color development. nih.gov Similarly, the use of oxidation catalysts, like a potassium ferricyanide (B76249)/ferrocyanide mixture, can enhance the oxidative dimerization of the released indoxyl derivative, leading to a more intense and stable precipitate. miamioh.edu

Substrate Modification: While 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is highly effective, synthetic chemistry allows for the creation of novel derivatives. Future work may involve slight modifications to the indolyl group to shift the absorption maximum of the resulting precipitate, potentially creating a color that offers even greater contrast in specific biological samples.

The table below compares key features of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide with other common GUS substrates, highlighting the characteristics that are targets for refinement.

| Substrate Name | Abbreviation | Product Color | Assay Type | Key Characteristic |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide | Magenta-GlcA | Magenta/Red | Histochemical | High contrast against plant tissue background biotium.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | X-Gluc | Indigo/Blue | Histochemical | Widely used standard; localized precipitate wikipedia.orgnih.gov |

| 4-methylumbelliferyl-β-D-glucuronide | MUG | Fluorescent | Fluorometric | High sensitivity for quantitative analysis miamioh.edulifeasible.com |

Integration with High-Throughput Screening Technologies for Large-Scale Analysis

The GUS reporter system is a cornerstone of gene expression analysis in plants and other organisms, making its substrates prime candidates for integration with high-throughput screening (HTS) technologies. thermofisher.comnih.govresearchgate.net The simple, visual output of chromogenic substrates is particularly amenable to automation and large-scale analysis. nih.govrsc.org

Future developments in this area include:

Automated Imaging and Analysis: The distinct color of the Magenta-GlcA precipitate can be readily detected by automated imaging systems. Integrating these systems with liquid handling robots allows for the screening of thousands of samples in microplate formats (e.g., 96- or 384-well plates). nih.gov This is particularly valuable in forward chemical genetic screens, where the goal is to identify compounds that alter the expression of a specific gene of interest. nih.gov

Miniaturization of Assays: HTS benefits significantly from the miniaturization of reaction volumes, which reduces reagent costs and increases throughput. nih.gov The high sensitivity of GUS assays allows for their adaptation to nanoliter-scale reactions, enabling massive parallel screening of chemical libraries or genetic variants.

Quantitative Histochemistry: While fluorometric assays are traditionally used for quantification, advances in digital imaging and image analysis software are enabling more precise quantification from histochemical staining. nih.gov By measuring the intensity and distribution of the magenta precipitate, researchers can extract quantitative data on gene expression levels from HTS experiments, combining spatial information with throughput.

A typical workflow for an HTS assay using a GUS reporter gene and a chromogenic substrate is outlined below.

| Step | Action | Technology | Purpose |

| 1 | Sample Plating | Liquid Handling Robots | Dispense seeds, cells, or organisms into multi-well plates. |

| 2 | Compound/Treatment Addition | Acoustic Dispensing / Robotics | Treat samples with a library of chemical compounds or other stimuli. |

| 3 | Incubation | Automated Incubators | Allow time for biological response and reporter gene expression. |

| 4 | Substrate Addition | Liquid Handling Robots | Add 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide staining solution. nih.gov |

| 5 | Signal Development | Automated Incubators | Allow time for enzymatic reaction and color formation. |

| 6 | Data Acquisition | High-Content Imagers | Capture images of each well to detect the colored precipitate. |

| 7 | Data Analysis | Image Analysis Software | Quantify color intensity and identify "hits" based on changes in reporter gene activity. |

Exploration of Novel Enzyme Targets or Complex Biological Reaction Environments

While 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide is designed for β-glucuronidase, its core structure—an indolyl group linked to a sugar—is a versatile scaffold. This opens avenues for designing new substrates to target other enzymes or to function in more complex biological settings.

Targeting Other Glycosidases: By replacing the glucuronic acid moiety with other sugars (e.g., galactose, mannose, or cellobiose), it is possible to create new chromogenic substrates for detecting other glycosidase activities. This principle is already used to create substrates like X-Gal (for β-galactosidase). mdpi.comresearchgate.net Applying the 5-bromo-6-chloro-3-indolyl chromophore to other sugars could yield a palette of magenta-producing substrates for a variety of enzymes, useful for multiplexed detection or identifying specific microbial species by their unique enzymatic profiles.

Rational Enzyme Design: Conversely, enzymes themselves can be redesigned through rational mutagenesis to alter their substrate specificity. nih.gov A β-glucuronidase could potentially be engineered to bind novel substrates or to function more efficiently under challenging conditions, such as extreme pH or in the presence of inhibitors found in environmental or clinical samples.

Probing Complex Environments: The activity of enzymes in complex matrices like soil, gut microbiomes, or industrial bioreactors is often difficult to measure. The stability of the GUS enzyme and the insoluble nature of the product from 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide make it a candidate for developing probes to visualize enzymatic activity in situ in these environments, providing insights into metabolic processes within microbial communities. The development of substrates that are resistant to non-specific degradation in these environments is a key research challenge. frontiersin.org

Opportunities for Interdisciplinary Applications in Environmental Monitoring and Bioremediation Research

The specificity of the β-glucuronidase enzyme for E. coli and other coliforms makes its chromogenic substrates exceptionally useful for applications beyond the molecular biology lab, particularly in environmental science. inalcopharm.comresearchgate.net

Environmental Monitoring: Chromogenic media containing substrates like 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide can be used for the rapid and easy detection of fecal indicator bacteria in water and food samples. rapidmicrobiology.com The formation of magenta-colored colonies on a filter or agar (B569324) plate provides a clear, quantifiable indication of contamination, offering a faster and more straightforward alternative to traditional microbiology methods. nih.govovid.com This approach simplifies water quality testing, making it more accessible for widespread monitoring.

Bioremediation Research: In the field of bioremediation, microorganisms are engineered to break down pollutants. The GUS reporter system can be a powerful tool in this context. By fusing the promoter of a key catabolic gene (e.g., one involved in degrading plastic or oil) to the GUS gene, researchers can create reporter strains of bacteria or fungi. When these organisms are exposed to the target pollutant, the catabolic pathway is activated, leading to the expression of GUS. Applying 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide would then produce a magenta color, providing a simple visual readout of when and where the bioremediation process is active. This could be used to screen for more efficient microbial strains or to monitor the effectiveness of a bioremediation effort in the field.

Q & A

Q. What are the standard protocols for using 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide in β-glucuronidase detection assays?

The compound is a chromogenic substrate cleaved by β-glucuronidase to produce a magenta-colored indoxyl derivative. A typical protocol involves dissolving the substrate in a buffer (e.g., phosphate buffer, pH 7.0) at 0.5–1.0 mM, incubating with enzyme-containing samples (e.g., bacterial lysates or tissue homogenates) at 37°C for 2–24 hours, and visualizing color development. Storage below -20°C is critical to prevent hydrolysis . For quantitative analysis, measure absorbance at 588 nm or use spectrophotometric calibration curves.

Q. How does the choice of counterion (e.g., cyclohexylammonium vs. sodium salt) impact experimental outcomes?

The counterion affects solubility and stability. Cyclohexylammonium salts (e.g., CAS 114162-64-0) are preferred for bacterial colony staining due to enhanced membrane permeability, while sodium salts (e.g., B4532) are suited for solution-based assays. Always verify solubility in your buffer system—cyclohexylammonium salts may require organic solvents (e.g., DMF) for initial dissolution .

Q. What are the best practices for storing 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide to ensure stability?

Store lyophilized powder at ≤-20°C in airtight, desiccated containers. Reconstituted solutions should be aliquoted and used within 24 hours to avoid spontaneous hydrolysis. Avoid freeze-thaw cycles, as repeated temperature fluctuations degrade the substrate .

Advanced Research Questions

Q. How can substrate concentration be optimized to balance detection sensitivity and background noise in histochemical staining?

Use factorial design experiments (e.g., 2^k designs) to test concentrations (0.1–2.0 mM) against variables like incubation time, pH, and temperature. For example, a 2^3 design (concentration, time, pH) with ANOVA analysis can identify interactions. Evidence suggests higher concentrations (≥1 mM) increase background in mammalian tissues; pre-blocking with 0.1% BSA reduces nonspecific binding .

Q. What strategies resolve false-positive results in microbial β-glucuronidase assays using this substrate?

False positives may arise from non-target enzymatic activity (e.g., phosphatases). Include negative controls with selective inhibitors (e.g., 1 mM sodium azide for bacteria) or use dual-substrate systems (e.g., combining with 6-Chloro-3-indolyl-β-D-galactopyranoside to differentiate β-galactosidase activity). Validate with PCR for the gusA gene in bacterial colonies .

Q. How can this substrate be integrated with fluorescence-based detection for multiplex assays?

Pair the chromogenic substrate with fluorogenic probes (e.g., 4-Methylumbelliferyl-β-D-glucuronide) in sequential assays. Perform chromogenic detection first, followed by fluorescence readouts after ethanol fixation to quench overlapping signals. Optimize excitation/emission filters (e.g., 365/450 nm for fluorescence; 588 nm for chromogenic) to avoid spectral crossover .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported Km values for β-glucuronidase with this substrate?

Literature reports Km values ranging 0.13–2.9 mM due to enzyme source variability (e.g., E. coli vs. mammalian). Validate under standardized conditions: purify the enzyme (e.g., affinity-tagged recombinant β-glucuronidase), perform Michaelis-Menten kinetics with triplicate measurements, and compare with a reference substrate (e.g., phenolphthalein glucuronide). Use nonlinear regression to calculate Km and Vmax .

Methodological Considerations

Q. What experimental controls are essential when using this substrate in plant GUS reporter assays?

Include:

- Endogenous activity control : Untransformed plant tissue.

- Substrate auto-hydrolysis control : Reaction mix without tissue.

- Inhibitor control : 1 mM saccharic acid 1,4-lactone (competitive β-glucuronidase inhibitor).

- Fixation control : Pre-fix tissues in 90% acetone to eliminate vacuolar hydrolase interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.